molecular formula C19H19NO3S B2459492 2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid CAS No. 721406-57-1

2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid

Cat. No. B2459492
CAS RN: 721406-57-1
M. Wt: 341.43
InChI Key: LVJMOIGUACVSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the production of inflammatory cytokines by suppressing the activation of NF-κB signaling pathway. Furthermore, it has been suggested that the compound exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell proliferation, induce apoptosis in cancer cells, and reduce the production of inflammatory cytokines. Furthermore, it has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid in lab experiments is its potential applications in the field of medicine. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are various future directions for the research of 2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid. One of the future directions is to further investigate the mechanism of action of the compound in order to fully understand its anti-cancer, anti-inflammatory, and neuroprotective effects. Another future direction is to optimize the synthesis method of the compound in order to increase the yield and availability for research purposes. Furthermore, future research can focus on the development of novel derivatives of the compound with improved pharmacological properties.

Synthesis Methods

2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid can be synthesized using various methods. One of the most common methods is the reaction of 2-bromoethyl 2-methylbenzenesulfonate with 1,2,3,4-tetrahydronaphthalen-1-amine followed by the reaction of the resulting product with 2-formylbenzoic acid. This method has been optimized to produce high yields of the desired product.

Scientific Research Applications

2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid has been studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been tested in vitro and in vivo, and has shown significant anti-cancer activity in various cancer cell lines. It has also shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-18(12-24-17-11-4-3-9-15(17)19(22)23)20-16-10-5-7-13-6-1-2-8-14(13)16/h1-4,6,8-9,11,16H,5,7,10,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJMOIGUACVSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid

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